Cas no 1365808-98-5 (Phosphonic acid, P,P'-2,5-thiophenediylbis-)

Phosphonic acid, P,P'-2,5-thiophenediylbis- 化学的及び物理的性質
名前と識別子
-
- Phosphonic acid, P,P'-2,5-thiophenediylbis-
- thiophene-2,5-diphosphonic acid
- 1365808-98-5
- Thiophene-2,5-diylbis(phosphonic acid)
- 2,5-Bis(phosphono)thiophene
- MFCD19105226
- (5-phosphonothiophen-2-yl)phosphonic acid
- AKOS040768451
- (5-phosphono-2-thienyl)phosphonic acid
- thiophene-2,5-diphosphonicacid
-
- インチ: InChI=1S/C4H6O6P2S/c5-11(6,7)3-1-2-4(13-3)12(8,9)10/h1-2H,(H2,5,6,7)(H2,8,9,10)
- InChIKey: PMNMXBMVYDORNC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 243.93603308Da
- どういたいしつりょう: 243.93603308Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 143Ų
- 疎水性パラメータ計算基準値(XlogP): -1.7
Phosphonic acid, P,P'-2,5-thiophenediylbis- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-40225407-1.0g |
(5-phosphonothiophen-2-yl)phosphonic acid |
1365808-98-5 | 95% | 1.0g |
$0.0 | 2023-01-15 |
Phosphonic acid, P,P'-2,5-thiophenediylbis- 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
Phosphonic acid, P,P'-2,5-thiophenediylbis-に関する追加情報
Phosphonic acid, P,P'-2,5-thiophenediylbis- (CAS No. 1365808-98-5): A Comprehensive Overview
Phosphonic acid, P,P'-2,5-thiophenediylbis-, identified by its Chemical Abstracts Service (CAS) number 1365808-98-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceuticals and materials science. This compound belongs to the class of phosphonates, which are known for their versatile applications due to their ability to form stable complexes with metals and their role as intermediates in various synthetic pathways. The unique structural features of Phosphonic acid, P,P'-2,5-thiophenediylbis-, particularly the presence of a thiophene ring system linked by a phosphonic acid group, make it a promising candidate for numerous industrial and research applications.
The molecular structure of Phosphonic acid, P,P'-2,5-thiophenediylbis- consists of two thiophene rings connected by a central phosphonic acid moiety. This configuration imparts distinct chemical properties that are highly valuable in catalysis, corrosion inhibition, and as a precursor in the synthesis of more complex molecules. The thiophene ring is a heterocyclic aromatic compound that contributes to the compound's stability and reactivity, making it suitable for use in various chemical transformations.
In recent years, Phosphonic acid, P,P'-2,5-thiophenediylbis- has been extensively studied for its potential applications in pharmaceuticals. Phosphonate derivatives are well-known for their bioactivity and have been utilized in the development of drugs targeting various diseases. The compound's ability to chelate metal ions has opened up possibilities for its use in metallodrug formulations, where it can act as a ligand to enhance the efficacy and reduce the toxicity of metal-based therapeutics. For instance, studies have shown that phosphonate-based compounds can selectively bind to certain metal ions, making them effective in treating metal poisoning and metal-related disorders.
Moreover, the thiophene moiety in Phosphonic acid, P,P'-2,5-thiophenediylbis- has been explored for its antimicrobial properties. Thiophene derivatives have demonstrated activity against a wide range of bacteria and fungi due to their ability to disrupt microbial cell membranes. This has led to research into using Phosphonic acid, P,P'-2,5-thiophenediylbis- as an antimicrobial agent or as a component in antimicrobial coatings for medical devices. The compound's stability under various conditions also makes it suitable for industrial applications where long-term efficacy is required.
The synthesis of Phosphonic acid, P,P'-2,5-thiophenediylbis- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of 2-aminothiophene with phosphorus trichloride in the presence of a base catalyst. This reaction yields a phosphonate intermediate that can be further functionalized to produce the desired product. The use of advanced catalytic systems has improved the efficiency of this synthesis, making it more scalable for industrial production.
Recent advancements in computational chemistry have also contributed to the understanding of Phosphonic acid, P,P'-2,5-thiophenediylbis-'s reactivity and interaction with other molecules. Molecular modeling studies have helped researchers predict the compound's behavior in different environments and its potential interactions with biological targets. These insights have been crucial in designing new derivatives with enhanced properties for specific applications. For example, computational studies have identified modifications that could improve the bioavailability and binding affinity of phosphonate-based drugs.
The environmental impact of Phosphonic acid, P,P'-2,5-thiophenediylbis- is another area of interest. Phosphonates are known to be relatively stable compounds, which means they can persist in the environment if not properly managed. However, research has shown that they can be biodegraded under certain conditions through microbial action or chemical degradation processes. Understanding these degradation pathways is essential for developing sustainable practices that minimize environmental contamination while maximizing the benefits of using this compound.
In conclusion,Phosphonic acid, P,P'-2,5-thiophenediylbis-, CAS No. 1365808-98-5, is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structure and properties make it valuable for drug development, antimicrobial applications, and industrial processes. As research continues to uncover new uses and improve synthetic methods, Phosphonic acid, P,P'-2,5-thiophenediylbis-, will likely play an increasingly important role in advancing scientific and technological innovations.
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